Benzenemethanol, alpha-(fluoronitromethyl)-(9CI)
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Overview
Description
Benzenemethanol, alpha-(fluoronitromethyl)-(9CI) is a chemical compound with a complex structure that includes a benzene ring, a methanol group, and a fluoronitromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenemethanol, alpha-(fluoronitromethyl)-(9CI) typically involves multiple steps, starting with the preparation of the benzene ring and subsequent functionalization. Common synthetic routes include:
Nitration: Introduction of the nitro group to the benzene ring using concentrated nitric acid and sulfuric acid.
Fluorination: Substitution of a hydrogen atom with a fluorine atom using reagents like fluorine gas or other fluorinating agents.
Methanol Group Addition: Introduction of the methanol group through reactions such as Grignard reactions or other organometallic methods.
Industrial Production Methods
Industrial production of Benzenemethanol, alpha-(fluoronitromethyl)-(9CI) may involve large-scale nitration and fluorination processes, often carried out in specialized reactors to ensure safety and efficiency. The use of catalysts and optimized reaction conditions is crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Benzenemethanol, alpha-(fluoronitromethyl)-(9CI) can undergo various chemical reactions, including:
Oxidation: Conversion of the methanol group to a carboxylic acid or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the nitro group to an amine using reducing agents such as hydrogen gas with a palladium catalyst or iron filings with hydrochloric acid.
Substitution: Halogenation or other substitution reactions on the benzene ring using reagents like chlorine or bromine in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium (Pd) catalyst, iron filings with hydrochloric acid (HCl)
Substitution: Chlorine (Cl2), bromine (Br2) with catalysts like iron (Fe) or aluminum chloride (AlCl3)
Major Products Formed
Oxidation: Carboxylic acids, aldehydes
Reduction: Amines
Substitution: Halogenated benzene derivatives
Scientific Research Applications
Benzenemethanol, alpha-(fluoronitromethyl)-(9CI) has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Benzenemethanol, alpha-(fluoronitromethyl)-(9CI) involves its interaction with molecular targets such as enzymes and receptors. The fluoronitromethyl group can participate in various chemical reactions, influencing the compound’s reactivity and biological activity. The benzene ring provides a stable framework, while the methanol group can form hydrogen bonds, enhancing the compound’s solubility and interaction with biological molecules.
Comparison with Similar Compounds
Similar Compounds
Benzenemethanol, alpha-methyl-: Similar structure but with a methyl group instead of a fluoronitromethyl group.
Benzenemethanol, alpha,alpha,4-trimethyl-: Contains additional methyl groups, altering its chemical properties and reactivity.
Uniqueness
Benzenemethanol, alpha-(fluoronitromethyl)-(9CI) is unique due to the presence of the fluoronitromethyl group, which imparts distinct chemical and biological properties
Properties
CAS No. |
38257-72-6 |
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Molecular Formula |
C8H8FNO3 |
Molecular Weight |
185.15 g/mol |
IUPAC Name |
2-fluoro-2-nitro-1-phenylethanol |
InChI |
InChI=1S/C8H8FNO3/c9-8(10(12)13)7(11)6-4-2-1-3-5-6/h1-5,7-8,11H |
InChI Key |
CITFHQIDQZQOMU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C([N+](=O)[O-])F)O |
Origin of Product |
United States |
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